Methyl 12-oxo-9-dodecenoate
Description
Contextualization within Lipid Biochemistry and Natural Product Chemistry
Within the expansive fields of lipid biochemistry and natural product chemistry, oxo-fatty acid methyl esters represent a significant subclass of molecules. Fatty acids are fundamental components of lipids, and their structure dictates the physical, chemical, and physiological properties of the lipid class. nih.gov The introduction of a keto (oxo) group onto the fatty acid chain creates a point of unique reactivity and functionality, influencing the molecule's biological activity and chemical behavior.
These oxo-functionalized lipids are often metabolites of common polyunsaturated fatty acids. For instance, 12-oxo-9(Z)-dodecenoic acid is a known metabolite of linoleic acid and α-linolenic acid, formed via the action of lipoxygenase and hydroperoxide lyase in plants. caymanchem.com The study of such compounds provides valuable insights into the metabolic pathways and enzymatic processes that govern lipid modification in various organisms. The methyl ester forms of these oxo-fatty acids are crucial for their detailed analysis, enabling researchers to elucidate their structures and quantify their presence in complex biological mixtures. nih.gov
Significance of Aldehyde-Functionalized Fatty Acid Methyl Esters in Research
Fatty acid methyl esters that possess an aldehyde functional group, such as Methyl 12-oxo-9-dodecenoate, are of particular interest to the scientific community. The aldehyde group is a highly reactive functional group, participating in a variety of chemical transformations. This reactivity makes these molecules valuable as synthetic intermediates in the preparation of more complex chemical structures.
In the context of analytical chemistry, the derivatization of fatty acids into their methyl esters is a standard procedure. sigmaaldrich.comnih.gov This process is essential for overcoming the analytical challenges posed by free fatty acids, which tend to form hydrogen bonds and can lead to adsorption issues during chromatographic analysis. sigmaaldrich.com By converting them to FAMEs, their polarity is reduced, facilitating better separation and more accurate quantification. sigmaaldrich.com The presence of an aldehyde group on the FAME molecule provides an additional reactive handle that can be exploited for further derivatization or for the development of specific analytical probes.
Scope and Research Trajectories of this compound Studies
Current research trajectories involve the detailed characterization of its physical and chemical properties, the development of efficient synthetic routes, and the exploration of its utility as a building block in organic synthesis. The investigation of its natural occurrence and its role in biological systems, though less documented, remains an area of potential discovery. The study of this and similar molecules contributes to the broader understanding of lipid metabolism and the diverse functions of fatty acid derivatives in nature.
Chemical and Physical Properties of this compound
This compound is a chemical compound with the molecular formula C13H22O3. nih.govnist.gov Its structure features a twelve-carbon chain with a methyl ester at one end (C-1) and an aldehyde group at the other end (C-12). A double bond is located between C-9 and C-10, typically in the trans (E) configuration. nih.gov
The table below summarizes some of the key computed physical and chemical properties of this compound, providing a quantitative overview of its characteristics.
| Property | Value | Source |
| Molecular Weight | 226.31 g/mol | nih.govchemeo.com |
| Molecular Formula | C13H22O3 | nih.govnist.gov |
| IUPAC Name | methyl (E)-12-oxododec-9-enoate | nih.gov |
| CAS Registry Number | 22418-58-2 | nist.govchemeo.com |
| LogP (Octanol/Water Partition Coefficient) | 3.035 | chemeo.com |
| Water Solubility (log10WS in mol/l) | -3.26 | chemeo.com |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -194.64 kJ/mol | chemeo.com |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -524.81 kJ/mol | chemeo.com |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 60.37 kJ/mol | chemeo.com |
This data is based on computed properties and may vary from experimentally determined values.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H22O3 |
|---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
methyl (E)-12-oxododec-9-enoate |
InChI |
InChI=1S/C13H22O3/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h6,8,12H,2-5,7,9-11H2,1H3/b8-6+ |
InChI Key |
QMLVRFHLQFNZEI-SOFGYWHQSA-N |
Isomeric SMILES |
COC(=O)CCCCCCC/C=C/CC=O |
Canonical SMILES |
COC(=O)CCCCCCCC=CCC=O |
Origin of Product |
United States |
Synthetic Pathways and Chemical Derivatization of Methyl 12 Oxo 9 Dodecenoate
Biomimetic and Chemoenzymatic Synthesis Approaches
Biomimetic and chemoenzymatic strategies for synthesizing methyl 12-oxo-9-dodecenoate and its parent acid have gained significant attention. These methods often mimic natural metabolic pathways, offering high selectivity and milder reaction conditions compared to purely chemical syntheses.
Synthesis from Vernolic Acid and Related Epoxidized Fatty Acids
Vernolic acid, a naturally occurring epoxidized fatty acid found in the oils of certain plants, represents a key starting material for the synthesis of this compound. The general strategy involves the cleavage of the epoxide ring followed by oxidation.
The initial step in this synthetic route is the hydrolytic cleavage of the epoxy group in a vernolic acid derivative, such as methyl vernolate, to yield the corresponding vicinal diol, methyl 12,13-dihydroxyoleate. This reaction is typically acid-catalyzed and proceeds via a nucleophilic attack of water on the protonated epoxide.
The resulting methyl 12,13-dihydroxyoleate can then be subjected to oxidative cleavage using periodic acid (HIO₄) or its salts, such as sodium periodate (B1199274) (NaIO₄). This reaction, known as the Malaprade reaction, specifically cleaves the carbon-carbon bond of the vicinal diol, yielding two aldehyde fragments. In the case of methyl 12,13-dihydroxyoleate, this cleavage results in the formation of methyl 12-oxo-cis-9-dodecenoate and hexanal. The cis-configuration of the double bond at the 9-position is retained throughout this process.
While a two-step process involving diol formation and subsequent cleavage is a common approach, research into the direct oxidative cleavage of the epoxide in vernolic acid derivatives to form the desired oxo-acid is an area of interest. This would streamline the synthesis by reducing the number of reaction steps.
Synthesis from Oleic Acid Derivatives
Oleic acid, a readily available monounsaturated fatty acid, can also serve as a precursor for the synthesis of this compound. This pathway typically involves epoxidation of the double bond followed by rearrangement or cleavage.
A notable chemoenzymatic approach utilizes linoleic acid, which is closely related to oleic acid and often found alongside it in natural oils like safflower oil. researchgate.netnih.gov This process mimics the plant lipoxygenase pathway. researchgate.net A multi-enzyme cascade involving a lipase, a lipoxygenase (LOX), and a hydroperoxide lyase (HPL) has been successfully employed. researchgate.netnih.gov
The process begins with the lipase-catalyzed hydrolysis of triglycerides from safflower oil to release free fatty acids, including linoleic acid. researchgate.net Subsequently, soybean lipoxygenase-1 (LOX-1) catalyzes the dioxygenation of linoleic acid to form 13S-hydroperoxyoctadeca-9Z,11E-dienoic acid (13-HPODE). nih.gov The final step involves the cleavage of 13-HPODE by a hydroperoxide lyase from Carica papaya (HPLcp), which yields 12-oxo-9(Z)-dodecenoic acid and the C6-aldehyde, hexanal. nih.gov A study demonstrated that using a consecutively added enzyme system, a 62% yield of 12-oxo-9(Z)-dodecenoic acid could be achieved starting from linoleic acid. nih.gov When starting from safflower oil in a one-pot setup, a yield of 43% was obtained. nih.gov
| Starting Material | Enzyme System | Key Intermediate | Product | Yield |
| Linoleic Acid | Lipoxygenase, Hydroperoxide Lyase | 13S-HPODE | 12-oxo-9(Z)-dodecenoic acid | 62% |
| Safflower Oil | Lipase, Lipoxygenase, Hydroperoxide Lyase | 13S-HPODE | 12-oxo-9(Z)-dodecenoic acid | 43% |
This table summarizes the yields of 12-oxo-9(Z)-dodecenoic acid obtained through a chemoenzymatic cascade.
Application of Oxidizing Agents in Oxo-Ester Formation
The choice of an oxidizing agent is critical in organic synthesis to ensure high yields and prevent unwanted side reactions, such as over-oxidation.
Pyridinium chlorochromate (PCC) is a well-established and selective oxidizing agent used for converting primary and secondary alcohols into aldehydes and ketones, respectively. wikipedia.orgmasterorganicchemistry.com It is a milder reagent compared to others like Jones' reagent, which minimizes the risk of over-oxidizing primary alcohols or aldehydes to carboxylic acids. wikipedia.orglibretexts.org PCC is typically used in non-aqueous solvents like dichloromethane (B109758). organic-chemistry.orgwikipedia.org The reaction involves the formation of a chromate (B82759) ester, followed by an elimination reaction to yield the carbonyl compound. libretexts.orgchemistrysteps.com While periodic acid is used for the cleavage of the diol to form this compound, PCC is a benchmark reagent for oxidations in related systems where a diol is not being cleaved but rather a simple alcohol is being oxidized. nih.govwikipedia.org
Table 2: Characteristics of Pyridinium Chlorochromate (PCC)
| Property | Description | Reference |
|---|---|---|
| Formula | [C₅H₅NH]⁺[CrO₃Cl]⁻ | wikipedia.org |
| Appearance | Yellow-orange salt | organic-chemistry.orgwikipedia.org |
| Primary Use | Oxidation of primary alcohols to aldehydes and secondary alcohols to ketones | wikipedia.orgmasterorganicchemistry.comlibretexts.org |
| Advantage | High selectivity, avoids over-oxidation to carboxylic acids in anhydrous conditions | wikipedia.orglibretexts.org |
| Solvents | Soluble in many organic solvents, commonly dichloromethane | organic-chemistry.org |
Chemical Transformations and Reaction Pathways
This compound can undergo further chemical reactions, leveraging the reactivity of its aldehyde functional group and the unsaturation in its carbon chain.
Formation of Corresponding Acetals
The aldehyde group of both cis and trans Methyl 12-oxo-9-dodecenoates can be converted into their corresponding acetals. tandfonline.com This reaction is typically achieved by treating the aldehyde with an alcohol in the presence of an acid catalyst. Acetal formation is a common strategy in organic synthesis to protect the aldehyde functionality from undesired reactions while other parts of the molecule are being modified.
Isomerization to Conjugated Aldehyde Esters (e.g., Methyl 12-oxo-trans-10-dodecenoate)
Research has demonstrated that this compound can be isomerized. tandfonline.com Specifically, the double bond can shift from the C9-C10 position to the C10-C11 position, resulting in the formation of a conjugated system with the aldehyde group. This leads to the product Methyl 12-oxo-trans-10-dodecenoate. tandfonline.com This isomerization creates a more thermodynamically stable α,β-unsaturated aldehyde system.
Table 3: Chemical Transformations of this compound
| Reaction Type | Reactant(s) | Product | Significance | Reference |
|---|---|---|---|---|
| Acetal Formation | This compound, Alcohol, Acid Catalyst | Corresponding Acetal | Protection of the aldehyde group | tandfonline.com |
Conjugate Addition Reactions
The chemical structure of this compound features an α,β-unsaturated carbonyl system, which makes it susceptible to conjugate addition reactions, also known as Michael additions. masterorganicchemistry.com In this type of reaction, a nucleophile adds to the β-carbon of the carbon-carbon double bond, which is electrophilic due to the electron-withdrawing effect of the adjacent carbonyl group. masterorganicchemistry.com This reaction is a fundamental carbon-carbon bond-forming process. masterorganicchemistry.com
The general mechanism involves three key steps: the formation of a nucleophile (like an enolate), the conjugate addition of the nucleophile to the electrophilic alkene, and subsequent protonation. masterorganicchemistry.com A wide variety of nucleophiles can participate in conjugate addition, including organocuprates, amines, thiols, and enamines. masterorganicchemistry.com While direct studies detailing the conjugate addition reactions of this compound are not extensively published, its enone functionality indicates its potential to react with such nucleophiles to form a variety of adducts, thereby extending the carbon chain and introducing new functional groups.
Applications in Wittig Coupling Reactions for Deuterated Lipid Synthesis
This compound has been successfully utilized as a key reactant in Wittig coupling reactions for the specific synthesis of deuterated lipids. nih.gov In a notable synthesis, methyl cis-9,cis-12,cis-15-octadecatrienoate-15,16-d2 was prepared through the Wittig coupling of methyl 12-oxo-cis-9-dodecenoate with 3,4-dideutero-cis-3-hexenyltriphenylphosphonium bromide. nih.gov The aldehyde group of this compound reacts with the ylide generated from the deuterated phosphonium (B103445) salt to form the desired carbon-carbon double bond at a specific position, incorporating the deuterium (B1214612) atoms into the final lipid structure. nih.gov This application highlights the utility of the terminal aldehyde in this compound for chain extension and isotopic labeling. nih.gov
Utilization as a Key Synthetic Intermediate
The unique chemical structure of this compound makes it a pivotal intermediate in the synthesis of both high-value polymers and complex, isotopically labeled fatty acids.
Precursor in 12-Aminododecanoic Acid (Nylon-12 Monomer) Synthesis
This compound and its corresponding carboxylic acid are key intermediates in both chemical and biocatalytic routes to 12-aminododecanoic acid, the monomer for Nylon-12. google.comnih.gov
One synthetic pathway starts from vernolic acid, which is obtained from the seed oil of Vernonia galamensis. google.com Vernolic acid can be converted to methyl 12-oxo-cis-9-dodecenoate through a sequence of reactions including cleavage of the epoxy group and oxidation. google.com This oxo acid intermediate is then converted to 12-oxododecanoic acid oxime, which is subsequently hydrogenated to yield 12-aminododecanoic acid. google.com
More recently, enzymatic cascades have been developed for a more sustainable production route. nih.gov In a one-pot, three-enzyme cascade, linoleic acid is converted to 12-aminododecanoic acid. nih.gov This process uses a lipoxygenase, a hydroperoxide lyase (HPL), and a ω-transaminase (ω-TA). nih.gov The hydroperoxide lyase cleaves a hydroperoxy intermediate to form 12-oxo-9(Z)-dodecenoic acid. nih.govnih.gov A ω-transaminase then catalyzes the amination of this oxo acid, converting the terminal aldehyde group into an amine to produce 12-aminododecanoic acid. nih.gov Specifically, ω-transaminase from Aquitalea denitrificans has shown high specific activity for this conversion. nih.gov
Intermediate in Deuterated Fatty Acid Methyl Ester Synthesis
As previously mentioned in the context of Wittig reactions, this compound is a crucial intermediate in the synthesis of specifically labeled deuterated fatty acid methyl esters. nih.gov Its role was demonstrated in the synthesis of methyl cis-9,cis-12,cis-15-octadecatrienoate-15,16-d2. nih.gov In this process, the starting material, methyl 12-oxo-cis-9-dodecenoate, was itself synthesized either from Vernonia oil via oxidation of methyl 12,13-dihydroxy-cis-9-octadecenoate or from methyl oleate. nih.gov The aldehyde functionality of this intermediate is essential for the subsequent Wittig coupling that introduces the deuterated segment of the final molecule. nih.gov This underscores its value in creating complex, isotopically labeled standards for metabolic research and other analytical applications.
Occurrence and Biosynthetic Context in Biological Systems
Detection in Plant Species
The presence of Methyl 12-oxo-9-dodecenoate has been documented in a variety of plant tissues, suggesting its role in plant biochemistry.
Presence in Cola gigantea Stems
Phytochemical analysis of the stems of Cola gigantea has led to the identification of this compound. nih.govsid.irajchem-b.com In a study involving the separation of stem extracts using column chromatography and preparative thin-layer chromatography, four fractions were isolated. nih.govajchem-b.com Subsequent structural elucidation of these fractions through spectroscopic methods, including FTIR, UV, H1-NMR, C13-NMR, and GC-MS, confirmed the presence of this compound in one of the isolated fractions. ajchem-b.com This research highlights the compound as a constituent of the complex chemical profile of Cola gigantea stems. nih.govsid.irajchem-b.com
Identification in Strychnos innocua Root Bark
Current phytochemical studies on the root bark of Strychnos innocua have identified various classes of compounds, including flavonoids, coumarins, triterpenes, steroids, saponins, tannins, phenols, and alkaloids. researchgate.netajchem-b.com However, existing research and published analyses have not reported the presence of this compound in the root bark of this particular plant species. nih.gov
Characterization in Tinospora cordifolia Stems
The chemical compound this compound has been detected in the stems of Tinospora cordifolia (Guduchi). In a comparative chemical analysis, this compound was identified as one of the constituents present in the plant.
Isolation from Elaeis guineensis (Oil Palm) Fruits
Gas chromatography-mass spectrometry (GC-MS) analysis of the fruits of Elaeis guineensis, commonly known as the African oil palm, has revealed the presence of Methyl 1-oxo-9-dodecenoate. researchgate.net In a study aimed at identifying the chemical constituents of the fruit, the compound was detected in the ethyl acetate (B1210297) fraction of the extract. researchgate.net The analysis identified a total of eighty-two compounds, with Methyl 1-oxo-9-dodecenoate having a retention time of 19.658 minutes and constituting 0.59% of the identified components. researchgate.net
Identification in Insect Extracts
Beyond the plant kingdom, this compound has also been found in insects, indicating its broader distribution in nature.
Occurrence in Camponotus fellah Methanolic Extract
A study of the bioactive compounds in a methanolic extract of the ant species Camponotus fellah identified Methyl 1-oxo-9-dodecenoate through GC-MS analysis. ajchem-b.com This analysis revealed the presence of twenty-nine bioactive chemical constituents in the whole body insect powder extract. ajchem-b.com Among these, Methyl 1-oxo-9-dodecenoate was identified with a retention time of 14.388. ajchem-b.com This finding suggests the compound is one of the many secondary metabolites produced by this insect species. ajchem-b.com
Research Findings on this compound
| Plant Species | Plant Part | Analytical Method | Key Findings | Citation |
|---|---|---|---|---|
| Cola gigantea | Stems | FTIR, UV, H1-NMR, C13-NMR, GC-MS | Identified in one of four isolated fractions from the stem extract. | nih.govsid.irajchem-b.com |
| Tinospora cordifolia | Stems | Not Specified | Detected as a constituent of the plant. | |
| Elaeis guineensis | Fruits | GC-MS | Constituted 0.59% of the identified compounds in the ethyl acetate fraction, with a retention time of 19.658 min. | researchgate.net |
| Insect Species | Extraction Method | Analytical Method | Key Findings | Citation |
|---|---|---|---|---|
| Camponotus fellah | Methanolic Extract | GC-MS | Identified with a retention time of 14.388. | ajchem-b.com |
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques
Chromatography is a fundamental tool for the separation of Methyl 12-oxo-9-dodecenoate from complex mixtures. The choice of chromatographic technique is dictated by the analytical goal, whether it be identification, quantification, or purification.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net As a fatty acid methyl ester (FAME), this compound is amenable to GC analysis without the need for further derivatization, a common requirement for less volatile oxylipins. nih.govresearchgate.net The coupling of a gas chromatograph with a mass spectrometer allows for high-resolution separation followed by sensitive detection and structural confirmation. creative-proteomics.com
The successful analysis of this compound by GC-MS is contingent upon the careful optimization of several operating parameters to achieve good resolution and sensitivity. Key parameters that require optimization include the type of capillary column, the temperature program of the oven, the injector temperature, and the carrier gas flow rate.
For the analysis of fatty acid methyl esters, including those with functional groups like a keto group, a variety of capillary columns can be employed. The NIST (National Institute of Standards and Technology) database provides GC data for this compound using a capillary column with a 5% phenyl methyl siloxane stationary phase (HP-5MS). nist.gov This type of column is a common choice for general-purpose separations. For more complex separations, especially of isomers, highly polar cyanopropyl capillary columns are often utilized. creative-proteomics.com The optimization of the temperature program, which involves a gradual increase in the oven temperature, is critical for separating compounds with different boiling points. creative-proteomics.com
A representative set of GC-MS operating conditions for the analysis of FAMEs is detailed in the table below.
Table 1: Representative GC-MS Operating Conditions for FAME Analysis
| Parameter | Condition |
|---|---|
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Stationary Phase | 5% Phenyl Methyl Siloxane (e.g., HP-5MS) or Cyanopropyl phase |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 60-100 °C, ramped at 5-10 °C/min to 250-300 °C, hold for 5-10 min |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | m/z 40-550 |
GC-MS-based metabolomics is a powerful approach for the comprehensive analysis of small molecules in food, providing insights into quality, authenticity, and changes during processing and storage. researchgate.netmdpi.com this compound, as a lipid-derived volatile compound, can be a marker for lipid oxidation in food products. nih.govacs.orgfao.org The analysis of volatile organic compounds (VOCs) in the headspace of food samples using headspace-solid phase microextraction (HS-SPME) coupled with GC-MS is a common technique for investigating the volatile fraction of the food metabolome. nih.govmdpi.com While specific studies detailing the presence of this compound in food omics investigations are not prevalent, the methodologies employed for the analysis of other lipid oxidation products, such as aldehydes and ketones, are directly applicable. nih.gov
The identification of this compound in a GC-MS analysis is typically achieved by comparing its experimentally obtained mass spectrum with reference spectra in established databases. The National Institute of Standards and Technology (NIST) Mass Spectral Library is a comprehensive collection of electron ionization (EI) mass spectra that is widely used for this purpose. nist.govdntb.gov.ua The mass spectrum of this compound is present in the NIST library, which facilitates its identification. nist.govnist.govnih.gov The fragmentation pattern in the mass spectrum provides a unique fingerprint of the molecule.
The NIST database provides the following information for this compound. nist.govnist.gov
Table 2: NIST Mass Spectral Data for this compound
| Parameter | Value |
|---|---|
| NIST Number | 293163 |
| Molecular Formula | C13H22O3 |
| Molecular Weight | 226.31 g/mol |
| CAS Number | 22418-58-2 |
Thin Layer Chromatography (TLC) is a valuable technique for the separation of lipids and their derivatives. For the separation of fatty acid methyl ester isomers, particularly based on the degree of unsaturation, argentation TLC (Ag-TLC) is a highly effective method. nih.govnih.gov This technique utilizes silica gel plates impregnated with silver nitrate. The silver ions interact with the double bonds of the unsaturated FAMEs, leading to a separation based on the number, geometry (cis/trans), and position of the double bonds. While specific applications of TLC for the separation of keto-FAME isomers like this compound are not extensively documented, the principles of argentation TLC suggest it would be a suitable method to separate it from its saturated or more unsaturated counterparts.
The general procedure involves spotting the sample on the Ag-TLC plate and developing it in a solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like diethyl ether or acetone. aocs.org
Silica gel column chromatography is a widely used preparative technique for the purification of organic compounds. uvic.ca In the context of lipid analysis, it is employed to separate different lipid classes or to purify specific compounds from a complex mixture. nih.govnih.gov For the purification of this compound, silica gel column chromatography can be used to isolate it from other lipids and non-lipid contaminants. mdpi.com The separation is based on the polarity of the compounds, with more polar compounds adsorbing more strongly to the silica gel and thus eluting later than less polar compounds. uvic.ca
A typical procedure involves packing a column with silica gel and eluting the sample with a solvent system of increasing polarity, a technique known as gradient elution. For FAMEs, a common solvent system starts with a non-polar solvent like hexane, with increasing amounts of a more polar solvent such as diethyl ether or ethyl acetate (B1210297). nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification
Spectroscopic Characterization
Spectroscopic techniques are fundamental to elucidating the structure and identifying the functional groups of this compound. The molecule's structure, officially named methyl (E)-12-oxododec-9-enoate, contains a methyl ester, a long aliphatic chain, an isolated carbon-carbon double bond, and a terminal aldehyde group. nih.govnist.gov The non-conjugated nature of the double bond and the aldehyde is a critical factor influencing its spectral characteristics.
NMR spectroscopy is a powerful tool for determining the precise atomic connectivity of this compound.
While a publicly available, experimentally derived ¹H NMR spectrum for this specific compound is not readily found, the expected chemical shifts and splitting patterns can be predicted based on its structure and data from analogous compounds. pressbooks.pub Key signals would arise from the methyl ester, the vinylic protons of the double bond, the aldehyde proton, and protons on carbons adjacent to the ester and aldehyde functionalities.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | ~9.7 - 9.8 | Triplet (t) |
| Vinylic (-CH=CH-) | ~5.4 | Multiplet (m) |
| Methyl Ester (-OCH₃) | ~3.67 | Singlet (s) |
| Methylene α to Ester (-CH₂COOCH₃) | ~2.3 | Triplet (t) |
| Methylene α to Aldehyde (-CH₂CHO) | ~2.45 | Multiplet (m) |
This table is generated based on established chemical shift ranges for similar functional groups. pressbooks.pubucl.ac.uk
¹³C NMR spectroscopy provides critical information about the carbon framework of the molecule, with distinct signals for the two carbonyl carbons (ester and aldehyde), the two sp²-hybridized carbons of the double bond, and the carbons of the aliphatic chain. nih.gov The presence of two unique carbonyl signals confirms the existence of both the ester and aldehyde groups. The chemical shifts of the olefinic carbons can help confirm the (E)- or (Z)- isomeric configuration of the double bond.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde Carbonyl (>C=O) | ~202 |
| Ester Carbonyl (-COO-) | ~174 |
| Vinylic Carbons (-CH=CH-) | ~125 - 135 |
| Methyl Ester (-OCH₃) | ~51 |
| Methylene α to Ester (-CH₂COO-) | ~34 |
| Methylene α to Aldehyde (-CH₂CHO) | ~44 |
This table is generated based on established chemical shift ranges and data for similar keto- and ester-containing compounds. nih.govpressbooks.pub
IR spectroscopy is used to identify the characteristic functional groups within the molecule. For this compound, the most prominent absorption bands are from the stretching vibrations of the two carbonyl (C=O) groups and the carbon-carbon double bond (C=C). Since the aldehyde and the double bond are not conjugated, their absorption frequencies appear in the typical regions for isolated functional groups. pressbooks.publibretexts.org
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde | C=O Stretch | ~1725 | Strong |
| Aldehyde | C-H Stretch | ~2720 and ~2820 | Medium, often sharp |
| Ester | C=O Stretch | ~1740 | Strong |
| Alkene | C=C Stretch | ~1650 | Medium to Weak |
This table is compiled from standard IR spectroscopy correlation charts for aliphatic aldehydes and esters. libretexts.orgspcmc.ac.inorgchemboulder.com
The UV-Vis spectrum of this compound is characterized by the electronic transitions of its isolated chromophores: the carbonyl (C=O) of the aldehyde and the carbon-carbon double bond (C=C).
n → π* Transition : The aldehyde group exhibits a weak absorption band in the region of 280-300 nm, which is characteristic of the n → π* transition of an isolated carbonyl group. youtube.com
π → π* Transition : The isolated double bond gives rise to a π → π* transition, which typically occurs at wavelengths below 200 nm. masterorganicchemistry.com
Because the double bond and the carbonyl group are not conjugated, the spectrum lacks the intense absorption at longer wavelengths (215-250 nm) that is characteristic of α,β-unsaturated enone systems. youtube.comyoutube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation and Derivatization Strategies
For analytical purposes, particularly gas chromatography (GC) coupled with mass spectrometry (MS), derivatization of this compound is often a necessary step to improve stability and chromatographic behavior. nih.gov The presence of a reactive aldehyde group makes the molecule susceptible to degradation. nih.gov
Common derivatization strategies target the active functional groups:
Carbonyl Group Derivatization : The terminal aldehyde is highly reactive and prone to oxidation. To stabilize it for analysis, it can be converted into a more stable derivative. Common methods include:
Oximation : Reaction with reagents like methoxyamine to form a methyloxime. mdpi.com
Hydrazone Formation : Reaction with hydrazines, such as 2-hydrazinoquinoline (B107646) or 3-nitrophenylhydrazine, to yield stable hydrazone derivatives. mdpi.comresearchgate.net This strategy not only protects the carbonyl group but can also enhance ionization efficiency in MS analysis. nih.gov
Double Bond Derivatization : While less common for routine analysis, the position of the double bond can be determined by specific derivatization reactions followed by MS fragmentation analysis. mdpi.com
Esterification : If the analysis begins with the parent carboxylic acid, 12-oxo-9-dodecenoic acid, it is standard practice to convert it to its fatty acid methyl ester (FAME) using reagents like methanolic HCl or boron trichloride (B1173362) in methanol (B129727). mdpi.com This process reduces the polarity and increases the volatility of the analyte for GC analysis.
These derivatization techniques are crucial for preventing degradation, facilitating separation of isomers, and enhancing the sensitivity and reliability of quantification in complex biological or chemical matrices. nih.govmdpi.com
Acid-Catalyzed Methylation for Enhanced Volatility in GC Analysis
Gas chromatography (GC) is a cornerstone technique for the analysis of fatty acids and their derivatives. However, the inherent properties of compounds like oxo-fatty acids, which include relatively low volatility and potential for thermal instability, can complicate their direct analysis. To overcome these challenges, a derivatization step is frequently employed prior to GC analysis. For long-chain carboxylic acids, including those with additional functional groups, acid-catalyzed methylation is a widely utilized method to convert them into their more volatile and thermally stable methyl esters. nih.gov This process is critical for achieving good chromatographic resolution and obtaining accurate quantitative data.
The primary objective of acid-catalyzed methylation is to replace the active hydrogen of the carboxylic acid group with a methyl group, thereby creating a fatty acid methyl ester (FAME). youtube.com This transformation significantly reduces the polarity of the molecule and increases its volatility, making it amenable to analysis by GC. nih.govupatras.gr The presence of the oxo group in the carbon chain of a compound like 12-oxo-9-dodecenoic acid (the carboxylic acid precursor to this compound) makes the molecule even less volatile than its saturated counterpart. Therefore, derivatization is an essential step for its analysis.
Several acidic catalysts can be employed for this esterification reaction, with methanolic solutions of hydrogen chloride (HCl) or boron trifluoride (BF₃) being common choices. nih.govnih.gov The reaction is typically carried out by heating the sample in the presence of the acidic methanol solution.
A typical laboratory procedure for the acid-catalyzed methylation of a lipid sample containing oxo-fatty acids would involve the following steps:
The lipid sample is combined with a solvent such as toluene (B28343) and methanol.
An acidic catalyst, for instance, an 8% (w/v) solution of HCl in methanol/water, is added to the mixture. nih.gov
The reaction mixture is then incubated at an elevated temperature, for example, at 100°C for a duration of 1 to 1.5 hours, to ensure the completion of the methylation process. nih.gov
Following the reaction, the newly formed FAMEs are extracted from the aqueous phase using a non-polar solvent like hexane.
The hexane layer containing the FAMEs is then carefully separated, concentrated, and prepared for injection into the gas chromatograph.
The efficiency of the methylation reaction is a critical factor for accurate quantification. Research has shown that with optimized conditions, yields of FAMEs can exceed 96%. nih.gov The choice of catalyst and reaction conditions can be tailored to the specific nature of the sample being analyzed. For instance, while alkaline-catalyzed transesterification is a faster process, acid-catalyzed methylation is effective for esterifying free fatty acids and can also be used for transesterification of more complex lipids. nih.gov
The resulting this compound, now in its more volatile ester form, can be effectively separated from other components in a mixture on a GC column and detected by a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). usm.myrsc.org The use of mass spectrometry is particularly advantageous as it provides structural information, confirming the identity of the compound based on its mass spectrum. nih.gov
Interactive Data Table: Comparison of Acid-Catalyzed Methylation Reagents
| Catalyst Reagent | Typical Reaction Conditions | Reported Yields | Key Considerations |
| Methanolic HCl | 1.2% (w/v) HCl, 45°C overnight or 100°C for 1-1.5 h nih.gov | >96% for various lipid classes nih.gov | Can be prepared from commercial concentrated HCl. nih.gov |
| Boron Trifluoride (BF₃) in Methanol | 10% BF₃ in methanol, 37°C for 20 min nih.gov | Statistically equivalent to acetyl chloride method nih.gov | Often used after saponification. nih.gov |
| Acetyl Chloride in Methanol | 2% (v/v) acetyl chloride in methanol (forms methanolic HCl) sigmaaldrich.com | Highly accurate and consistent for vegetable oils sigmaaldrich.com | Exothermic reaction that requires careful preparation. sigmaaldrich.com |
Degradation and Formation Pathways in Non Biological Systems
Oxidative Degradation Mechanisms
Oxidative degradation is a primary route for the transformation of polyunsaturated fatty acids and their esters. These mechanisms involve the formation of hydroperoxides, which are relatively unstable intermediates that can subsequently decompose into a variety of smaller molecules, including aldehydes, ketones, and oxo-acids.
Linoleic acid, an 18-carbon omega-6 fatty acid, is highly susceptible to oxidation, leading to the formation of hydroperoxides, primarily at the C-9 and C-13 positions. The 13-hydroperoxide isomer serves as a key precursor to Methyl 12-oxo-9-dodecenoate.
In non-biological settings, particularly under acidic conditions, the 13-hydroperoxide of linoleate (B1235992) can undergo a Hock cleavage. mdpi.com This acid-catalyzed rearrangement is a known pathway for the decomposition of hydroperoxides. mdpi.commasterorganicchemistry.com The mechanism involves the protonation of the hydroperoxide group, which creates a good leaving group (water). This is followed by the migration of the adjacent carbon-carbon bond, leading to the cleavage of the molecule. For methyl 13-hydroperoxy-9,11-octadecadienoate, this cleavage occurs between the C-12 and C-13 positions. This fragmentation results in the formation of two primary products: a C6 aldehyde (hexanal) from the terminal end of the fatty acid chain and the C12 fragment, This compound , from the carboxyl end. While this cleavage is famously catalyzed by the enzyme hydroperoxide lyase in biological systems, researchgate.netnih.gov acid-catalyzed conditions can facilitate a similar, non-enzymatic transformation. mdpi.com
Table 1: Products of Hock Cleavage of Methyl 13-Hydroperoxylinoleate
| Precursor | Cleavage Site | Product 1 (from carboxyl end) | Product 2 (from methyl end) |
| Methyl 13-hydroperoxy-9,11-octadecadienoate | C12-C13 | This compound | Hexanal |
Alpha-linolenic acid, an 18-carbon omega-3 fatty acid with three double bonds, is even more prone to oxidation than linoleic acid. Its oxidation yields a mixture of hydroperoxides, including isomers with the hydroperoxy group at the C-12 and C-13 positions, which can also serve as precursors to C12 oxo-acids.
The decomposition of linolenate hydroperoxides can also lead to the formation of This compound . The cleavage of the 13-hydroperoxide of linolenate (13-HPOT) can proceed in a manner analogous to that of the linoleate-derived hydroperoxide, yielding a C12 oxo-acid fragment. In enzymatic systems, the 13-hydroperoxide of α-linolenic acid is a known substrate for hydroperoxide lyase, which cleaves it to produce (3Z)-hexenal and 12-oxo-9(Z)-dodecenoic acid. nih.gov Non-enzymatic fragmentation can also occur. Additionally, the 12-hydroperoxide isomer of linolenate (12-HPOT) can undergo cleavage. Fragmentation of the 12-alkoxy radical derived from this hydroperoxide would be expected to cleave between C-11 and C-12 or C-12 and C-13. Cleavage at the C12-C13 bond would result in the formation of a C12 aldehyde-ester fragment. A 1972 study reported the formation of 12-oxo-dodecenoic acid methyl ester from the irradiation of linolenic acid methyl ester, a non-biological process that generates hydroperoxide intermediates. iaea.org
Table 2: Potential C12 Products from Linolenate Hydroperoxide Cleavage
| Precursor | Position of Hydroperoxide | Expected C12 Product |
| Methyl 13-hydroperoxy-9,11,15-octadecatrienoate | C-13 | This compound |
| Methyl 12-hydroperoxy-9,13,15-octadecatrienoate | C-12 | Methyl 12-oxo-9,12-dodecadienoate |
Auto-oxidation is a free-radical chain reaction that occurs in the presence of oxygen and is a fundamental process in the degradation of unsaturated fatty acid esters like methyl linoleate and methyl linolenate. masterorganicchemistry.comnih.gov This process involves the formation of hydroperoxides which then decompose, often facilitated by trace metals, into highly reactive alkoxy radicals.
A key reaction in the fate of alkoxy radicals is β-scission, which involves the cleavage of a carbon-carbon bond adjacent (in the β-position) to the oxygen-centered radical. ethernet.edu.et This fragmentation is a major pathway for the formation of a wide array of secondary oxidation products, including volatile compounds and truncated fatty acid esters. dntb.gov.ua
When an alkoxy radical is formed at the C-13 position of methyl linoleate (the methyl 13-hydroperoxylinoleate-derived alkoxy radical), it can undergo β-scission on either side of the C-13 carbon. Cleavage of the C12-C13 bond results in the formation of a C12 oxo-ester radical and a pentyl radical from the methyl end of the original molecule. dntb.gov.ua The C12 radical species subsequently stabilizes to form This compound . This β-scission pathway is a significant contributor to the complex mixture of degradation products observed during the auto-oxidation of polyunsaturated fatty acid esters. nih.gov
Auto-oxidation of Unsaturated Fatty Acid Esters
Generation in Biodiesel Oxidation Studies
Biodiesel, which primarily consists of fatty acid methyl esters, is susceptible to oxidation during storage. This process can lead to the formation of a variety of degradation products, affecting the quality of the fuel. The unsaturated fatty acid methyl esters, such as methyl linoleate, are particularly prone to oxidation.
Research into the effects of irradiation on the components of sunflower oil, which is a common feedstock for biodiesel, has provided evidence for the formation of related oxo-esters. A study published in 1972 reported the formation of 12-oxo-dodecanoic acid methyl ester from both linoleic and linolenic acid methyl esters after irradiation with 6 Mrad. iaea.org While this study identifies the saturated dodecanoic acid ester, it points to the cleavage of the C18 fatty acid chain, a process that can occur during the oxidative degradation of biodiesel. The general mechanism of lipid oxidation involves the formation of hydroperoxides, which can then decompose into a variety of secondary products, including aldehydes and ketones.
The table below summarizes the findings related to the formation of a similar compound in the context of fatty acid methyl ester degradation.
| Precursor | Condition | Product Identified | Reference |
| Linoleic acid methyl ester, Linolenic acid methyl ester | Irradiation (6 Mrad) | 12-oxo-dodecenoic acid methyl ester | iaea.org |
Acid-Catalyzed Degradation Processes
The presence of acidic conditions can significantly influence the degradation pathways of lipid hydroperoxides, which are primary products of fatty acid oxidation.
The hydroperoxides of methyl linoleate are key intermediates in the autoxidation of this major biodiesel component. Under acidic conditions, these hydroperoxides can undergo a series of reactions, including cleavage, to form smaller molecules. One of the established mechanisms for the acid-catalyzed decomposition of hydroperoxides is the Hock rearrangement.
While direct evidence from the searched literature for the specific formation of this compound from linoleate hydroperoxides under acidic conditions is limited, the formation of the corresponding acid, 12-oxo-9(Z)-dodecenoic acid, through the enzymatic cleavage of 13S-hydroperoxyoctadecadienoic acid (13S-HPODE), a hydroperoxide of linoleic acid, is well-documented. nih.gov This enzymatic process is catalyzed by hydroperoxide lyases. nih.gov It is plausible that a similar cleavage could occur under certain non-enzymatic, acid-catalyzed conditions. The degradation of linoleic acid hydroperoxides is known to produce a variety of oxygenated fatty acids. nih.gov
The synthesis of methyl 12-oxo-cis-9-dodecenoate has been achieved through the periodic acid oxidation of methyl 12,13-dihydroxy-cis-9-octadecenoate, which can be derived from natural oils. nih.gov This indicates that the molecular structure is stable and can be formed through oxidative cleavage of a C18 precursor.
The table below outlines the precursor and the resulting product in a related synthetic pathway.
| Precursor | Reagent | Product | Reference |
| Methyl 12,13-dihydroxy-cis-9-octadecenoate | Periodic acid | Methyl 12-oxo-cis-9-dodecenoate | nih.gov |
Future Research Directions and Unexplored Avenues
Advanced Spectroscopic and Chromatographic Characterization for Isomer Discrimination
The presence of a double bond and a chiral center at the oxo-group in Methyl 12-oxo-9-dodecenoate gives rise to various isomers, including geometric (cis/trans) and enantiomeric (R/S) forms. The precise isomeric composition is crucial as it can significantly influence the compound's biological activity and chemical reactivity. Future research must focus on developing and applying advanced analytical techniques for the precise discrimination and quantification of these isomers.
Detailed research findings in the broader field of oxylipin analysis suggest promising avenues. For instance, two-dimensional liquid chromatography coupled with tandem mass spectrometry (2D-LC-MS/MS) has proven effective for the separation of oxylipin enantiomers. This technique, particularly with multiple heart-cutting, allows for the transfer of peaks from a standard reversed-phase column to a chiral column, enabling high-resolution separation of enantiomers that would otherwise co-elute. While not yet specifically applied to this compound, this methodology holds significant potential for resolving its complex isomeric mixtures.
Further research should also explore the utility of various chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) for the separation of this compound isomers. The table below outlines a potential research approach based on existing knowledge of oxylipin analysis.
Table 1: Proposed Chromatographic and Spectroscopic Approaches for Isomer Discrimination
| Technique | Approach | Expected Outcome |
| Chiral HPLC | Screening of various chiral stationary phases (e.g., polysaccharide-based) with different mobile phases. | Development of a robust method for the baseline separation of R- and S-enantiomers of both cis- and trans-isomers. |
| 2D-LC-MS/MS | Coupling of a reversed-phase LC separation with a chiral LC separation, followed by mass spectrometric detection. | Simultaneous quantification and chiral analysis of all isomers present in a complex mixture. |
| Vibrational Circular Dichroism (VCD) | Analysis of the differential absorption of left and right circularly polarized infrared light. | Absolute configuration determination of the separated enantiomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating agents or lanthanide shift reagents. | Differentiation of enantiomers in solution and detailed structural elucidation of all isomers. |
Mechanistic Elucidation of Novel Biosynthetic and Degradation Pathways
The biosynthetic pathways leading to this compound are not fully elucidated. However, it is likely formed from the oxidation of polyunsaturated fatty acids, such as linoleic acid, through the lipoxygenase (LOX) pathway. researchgate.netnih.govmdpi.com This pathway involves the initial oxygenation of the fatty acid to form a hydroperoxide intermediate, which is then further metabolized to a variety of oxylipins, including oxo-fatty acids. The esterification to the methyl ester could occur either before or after the oxidative modifications. Future research should focus on identifying the specific enzymes and reaction conditions involved in the biosynthesis of this particular methyl ester.
The degradation of this compound is another area ripe for investigation. The degradation of unsaturated fatty acid methyl esters in the environment is known to be influenced by factors such as light, temperature, and microbial activity. The presence of the double bond and the oxo group in this compound likely makes it susceptible to both oxidative and microbial degradation. The atmospheric degradation of unsaturated esters is primarily initiated by reaction with hydroxyl radicals. nih.gov
Research into the enzymatic hydrolysis of fatty acid methyl esters by lipases is also relevant to understanding the degradation of this compound. This process could be a key step in its metabolism in biological systems and its breakdown in the environment.
Table 2: Research Directions for Biosynthesis and Degradation Studies
| Research Area | Key Questions | Potential Methodologies |
| Biosynthesis | What are the specific LOX isozymes involved? Does esterification occur before or after oxidation? | In vitro assays with purified enzymes and linoleic acid methyl ester as a substrate; Metabolomic analysis of organisms known to produce oxylipins. |
| Aerobic Degradation | What are the primary photo-oxidative and auto-oxidative degradation products? | Controlled degradation studies under UV light and in the presence of oxygen, followed by GC-MS or LC-MS analysis of products. |
| Microbial Degradation | Which microorganisms are capable of metabolizing this compound? What are the enzymatic pathways involved? | Screening of soil and water microorganisms for their ability to grow on this compound as a sole carbon source; Identification of metabolic intermediates. |
| Enzymatic Hydrolysis | What is the susceptibility of the methyl ester to hydrolysis by various lipases? | Incubation of the compound with a panel of commercially available lipases and analysis of the formation of the corresponding carboxylic acid. |
Development of Sustainable Synthetic Methodologies
The development of green and sustainable methods for the synthesis of specialty chemicals is a key goal of modern chemistry. Future research should explore enzymatic and chemo-catalytic routes to this compound that minimize waste and utilize renewable feedstocks.
One promising approach is the use of olefin metathesis, a powerful tool for the formation of carbon-carbon double bonds. The cross-metathesis of a readily available unsaturated fatty acid ester with a suitable aldehyde-containing olefin could potentially provide a direct route to this compound. rsc.org
Enzymatic synthesis also offers a green alternative to traditional chemical methods. Lipase-catalyzed esterification of 12-oxo-9-dodecenoic acid with methanol (B129727) could provide a highly selective and environmentally friendly route to the target molecule. Furthermore, the development of biocatalytic cascades, where multiple enzymatic reactions are carried out in a single pot, could offer an efficient pathway from simple precursors. For example, the enzymatic synthesis of the related 12-oxo-9(Z)-dodecenoic acid from safflower oil has been demonstrated using a cascade involving a lipase, a lipoxygenase, and a hydroperoxide lyase. nih.gov
Table 3: Potential Sustainable Synthetic Routes
| Synthetic Strategy | Description | Advantages |
| Olefin Metathesis | Cross-metathesis of a C10 unsaturated ester with a C3 aldehyde-containing olefin using a ruthenium catalyst. | High atom economy and potential for using renewable feedstocks. |
| Enzymatic Esterification | Lipase-catalyzed esterification of 12-oxo-9-dodecenoic acid with methanol. | High selectivity, mild reaction conditions, and use of a biodegradable catalyst. |
| Biocatalytic Cascade | A multi-enzyme, one-pot synthesis starting from a renewable fatty acid. | Reduced number of purification steps and improved process efficiency. |
| Wacker Oxidation | Direct oxidation of a suitable unsaturated fatty acid methyl ester using a palladium catalyst and a benign oxidant like molecular oxygen. | Potential for a direct and efficient conversion of an unsaturated precursor. |
Interdisciplinary Applications in Materials Science and Green Chemistry (generalized)
The bifunctional nature of this compound, possessing both a reactive aldehyde group and a methyl ester, makes it an intriguing candidate for applications in materials science and as a platform molecule in green chemistry.
In materials science, this compound could potentially serve as a monomer for the synthesis of novel polymers. The aldehyde functionality can participate in polymerization reactions, such as aldol (B89426) condensations or reactions with amines to form polyimines. The ester group could be hydrolyzed to a carboxylic acid, providing another reactive handle for polymerization, for example, to form polyesters or polyamides. The unsaturation in the carbon chain also offers a site for further chemical modification or cross-linking. The use of fatty acid derivatives in the production of bioplastics is a growing field, and this compound could contribute to the development of new biodegradable materials.
In the context of green chemistry, this compound, derived from renewable resources, can be considered a platform chemical. It can be converted into a range of other valuable molecules through selective chemical transformations of its functional groups. For example, reduction of the aldehyde would yield a hydroxy-ester, while oxidation would produce a dicarboxylic acid monoester. These derivatives could find applications as surfactants, lubricants, or as building blocks for other fine chemicals. The use of fatty acids and their derivatives as renewable platform molecules is a key strategy for transitioning away from a fossil fuel-based chemical industry.
Table 4: Potential Applications in Materials Science and Green Chemistry
| Application Area | Potential Role of this compound | Research Focus |
| Polymer Chemistry | Monomer for the synthesis of polyesters, polyamides, or polyimines. | Investigation of polymerization conditions and characterization of the resulting polymer properties. |
| Bioplastics | Precursor for the production of biodegradable plastics. | Evaluation of its incorporation into existing bioplastic formulations or the development of new materials. |
| Platform Chemical | Intermediate for the synthesis of other valuable chemicals (e.g., diols, dicarboxylic acids). | Exploration of selective transformations of its functional groups and identification of potential markets for the derivatives. |
| Surfactants and Lubricants | Precursor for the synthesis of specialty surfactants and biolubricants. | Modification of the functional groups to tune the amphiphilic and tribological properties. |
Q & A
Basic Research Questions
Q. How can Methyl 12-oxo-9-dodecenoate be synthesized and characterized in laboratory settings?
- Methodological Answer : The compound can be synthesized via enzymatic pathways, such as hydroperoxide lyase-mediated cleavage of linoleic acid derivatives in plants . Characterization typically involves GC-MS for identification of methyl ester derivatives in biodiesel blends and NMR spectroscopy for structural confirmation of geometric isomerism (e.g., Z/E configuration) . Purity (>95%) is validated using HPLC with UV detection, as indicated in certificates of analysis for commercial standards .
Q. What are the recommended storage conditions and stability considerations for this compound?
- Methodological Answer : The compound is supplied in acetonitrile solution with 3 µg butylated hydroxytoluene (BHT) as a stabilizer and should be stored at -20°C to maintain integrity for ≥2 years . Solutions must be protected from light and moisture to prevent degradation. Thermal instability during analysis (e.g., GC-MS) requires optimized inlet temperatures to avoid decomposition .
Q. What safety protocols are critical when handling this compound in acetonitrile solutions?
- Methodological Answer : Acetonitrile’s flammability (flash point: 2°C) necessitates grounding equipment, using explosion-proof ventilation, and avoiding ignition sources . Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Waste must be segregated and disposed via certified hazardous waste services .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., GC-MS vs. NMR) for this compound identification?
- Methodological Answer : Cross-validation using complementary techniques is essential. For example, GC-MS can identify retention indices and fragmentation patterns , while -NMR clarifies double-bond geometry through chemical shifts and coupling constants . Discrepancies may arise from isomerization during sample preparation;低温 handling and inert atmospheres mitigate this .
Q. What experimental strategies elucidate biosynthetic pathways of this compound in plant systems?
- Methodological Answer : Isotope labeling (e.g., -linoleic acid) tracks precursor incorporation, while enzyme inhibition studies (e.g., lipoxygenase inhibitors) identify pathway intermediates . Genetic knockout models of hydroperoxide lyase in Arabidopsis can confirm enzymatic roles .
Q. How should researchers address thermal instability during high-temperature analytical procedures like GC-MS?
- Methodological Answer : Derivatization (e.g., silylation) reduces volatility and decomposition. Lowering oven temperature gradients (e.g., 10°C/min) and using splitless injection modes improve peak resolution . Confirm stability via control experiments comparing fresh vs. thermally stressed samples .
Q. What challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?
- Methodological Answer : Matrix effects (e.g., lipid co-extractives) interfere with detection. Solid-phase extraction (SPE) with C18 cartridges improves selectivity . Internal standards (e.g., deuterated analogs) correct for recovery losses during liquid-liquid extraction .
Q. How can researchers validate the compound’s biological activity against pathogens like Phytophthora parasitica?
- Methodological Answer : In vitro assays using mycelial growth inhibition (IC) and zoospore motility assays are standard. For in planta validation, foliar application at 100 µM in model systems (e.g., Nicotiana benthamiana) followed by pathogen challenge quantifies efficacy .
Critical Analysis of Contradictions
- Spectral Data Variability : Discrepancies between GC-MS and NMR results may stem from isomerization during sample preparation. For example, thermal exposure in GC-MS could alter Z/E ratios, whereas NMR reflects native conditions .
- Biological Activity Thresholds : While reports activity at 100 µM, variations in pathogen strains or assay conditions (e.g., pH, temperature) may require dose-response validation across models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
